molecular formula C21H21N5 B15119107 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15119107
M. Wt: 343.4 g/mol
InChI Key: OHFNYSSHBKXETD-UHFFFAOYSA-N
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Description

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazolo[1,5-a]pyrazine ring, a phenyl group, and a piperidine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrazine ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which may involve reagents such as diazomethane or cyclopropylcarbene.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, typically using a phenyl halide and a suitable nucleophile.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, which may involve reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and suitable solvents such as dichloromethane or ethanol.

    Cyclization: Catalysts such as acids or bases, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-ol: A similar compound with a hydroxyl group instead of the piperidine and phenyl groups.

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazolo ring structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar core structure but different functional groups.

Uniqueness

1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C21H21N5/c22-15-21(17-4-2-1-3-5-17)8-11-25(12-9-21)20-19-14-18(16-6-7-16)24-26(19)13-10-23-20/h1-5,10,13-14,16H,6-9,11-12H2

InChI Key

OHFNYSSHBKXETD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)(C#N)C5=CC=CC=C5

Origin of Product

United States

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